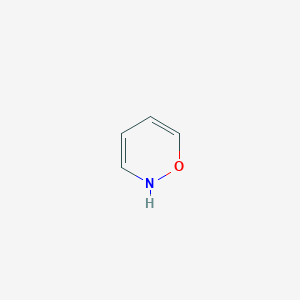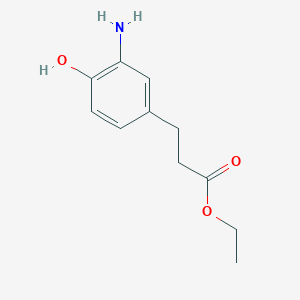
Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of propanoic acid and features both amino and hydroxy functional groups on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-amino-4-hydroxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amino group to a halide.
Major Products Formed
Oxidation: Formation of 3-(3-amino-4-oxophenyl)propanoate.
Reduction: Formation of 3-(3-amino-4-hydroxyphenyl)propanoate.
Substitution: Formation of 3-(3-chloro-4-hydroxyphenyl)propanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The amino and hydroxy groups on the phenyl ring allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these biological targets, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-hydroxyphenyl)propanoate: Lacks the amino group, which may result in different reactivity and biological activity.
Ethyl 3-(3-amino-4-methoxyphenyl)propanoate: Contains a methoxy group instead of a hydroxy group, which can affect its chemical properties and interactions.
Ethyl 3-(3-nitro-4-hydroxyphenyl)propanoate: The nitro group can be reduced to an amino group, making it a precursor to this compound.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
ethyl 3-(3-amino-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3,5,7,13H,2,4,6,12H2,1H3 |
InChI-Schlüssel |
KMALPPAZGHLSLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




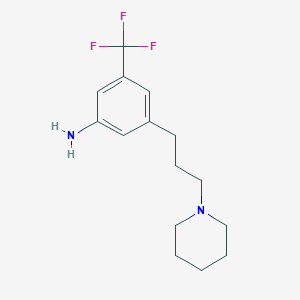
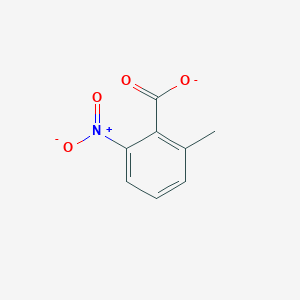
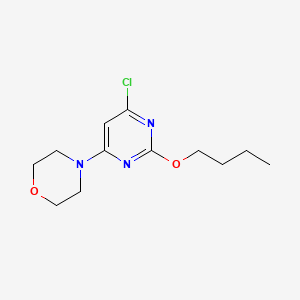
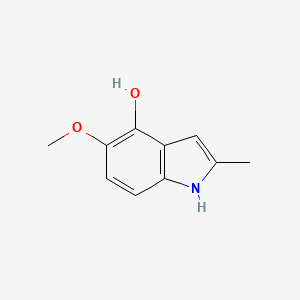
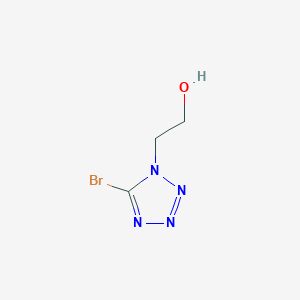
![1-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8389584.png)
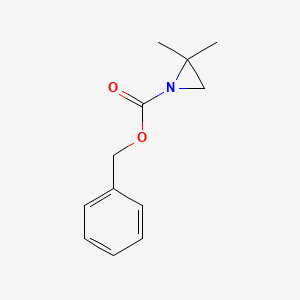
![tert-Butyl((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1'-cyclopropan]-3a-yl)carbamate](/img/structure/B8389587.png)
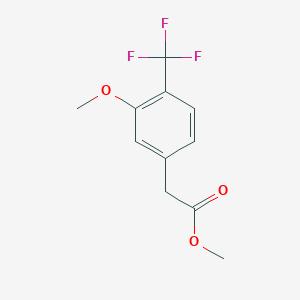
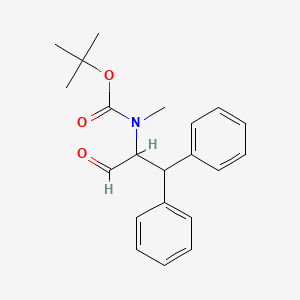
![(S)-1-(7-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B8389617.png)
